5-hydroxy-1H-indazole-3-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-6-5(3-4)7(8(12)13)10-9-6/h1-3,11H,(H,9,10)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWRWXHECPLDFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=NN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40487376 | |
| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-94-5 | |
| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40487376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1H-indazole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for 5 Hydroxy 1h Indazole 3 Carboxylic Acid and Its Derivatives
Historical and Current Approaches to Indazole-3-carboxylic Acid Synthesis
Cyclization Reactions for the Indazole Nucleus
The formation of the bicyclic indazole ring system is the cornerstone of any synthesis. A variety of cyclization reactions have been historically and are currently employed to achieve this.
One traditional method involves the ring opening of isatin (B1672199) with an aqueous base, followed by diazotization and a subsequent reductive cyclization to yield the indazole acid. google.com Another classical approach starts from o-toluidine, which undergoes diazotization and subsequent ring closure involving the methyl group. chemicalbook.com Similarly, diazotization of o-alkynylanilines can lead to 3-substituted 1H-indazoles. chemicalbook.com
More contemporary methods often utilize transition-metal catalysis. For instance, palladium-catalyzed intramolecular C-H amination of aminohydrazones provides a route to 1H-indazoles. nih.gov Copper-catalyzed N-N bond formation through the cyclization of ketimines, generated from o-aminobenzonitriles, is another efficient strategy. nih.gov Furthermore, rhodium-catalyzed C-H activation and annulation of azobenzenes with various coupling partners have emerged as powerful tools for indazole synthesis. nih.gov Intramolecular cyclization of picrylhydrazone into an indazole derivative has also been systematically studied. rsc.org
A novel approach involves the reaction of 2-formyl dialkylanilines with hydroxylamine, which leads to the formation of a fused tricyclic pyridazino[1,2-a]indazolium ring system, a precursor to indazole derivatives. nih.gov Additionally, the [3+2] cycloaddition of diazo compounds with arynes offers a direct and efficient route to substituted indazoles under mild conditions. organic-chemistry.org
Diazonium-Based and Diazonium-Free Routes
The use of diazonium salts has been a long-standing strategy in the synthesis of indazoles. bloomtechz.com Classical methods often involve the diazotization of anthranilic acid or its derivatives. chemicalbook.com For example, a diazonium salt prepared from o-aminobenzoic acid can undergo reductive cyclization to afford 1H-indazole. chemicalbook.com A significant advancement is the in-situ generation of diazonium salts from substituted anilines, which can then directly cyclize to form 1H-indazole-3-carboxylic acid derivatives in a one-step process. google.com
A more recent and innovative diazonium-based approach involves the reaction between a diazonium salt and a diazo compound. nih.govresearchgate.netnih.gov This metal-free, donor/acceptor diazo activation strategy proceeds through a diazenium (B1233697) intermediate, which then undergoes cyclization to form indazoles in excellent yields. nih.govresearchgate.netnih.gov
Diazonium-free routes have also been developed to avoid the often harsh conditions and potential hazards associated with diazonium chemistry. These methods include the previously mentioned transition-metal-catalyzed cyclizations and cycloaddition reactions. nih.govorganic-chemistry.org Another example is the reaction of N-tosylhydrazones with arynes, which proceeds via a 1,3-dipolar cycloaddition of an in-situ generated diazo compound. organic-chemistry.org
Multistep and One-Pot Synthetic Strategies
Traditional syntheses of indazole-3-carboxylic acids often involve multiple, sequential steps with the isolation of intermediates. unina.it A common multistep sequence includes the reduction of 2-nitrophenylacetic acid derivatives to the corresponding amino esters, followed by acetylation and subsequent cyclization. semanticscholar.org Another multistep approach starts with the hydrolysis of isatin, conversion to a diazonium salt, reduction to an aryl hydrazine, and finally, cyclization under acidic conditions. google.com
In contrast, modern synthetic chemistry emphasizes the development of one-pot reactions to improve efficiency, reduce waste, and simplify procedures. organic-chemistry.orgfigshare.com Several one-pot methodologies for the synthesis of indazole derivatives have been reported. For instance, a copper(I)-mediated one-pot synthesis of 2,3-dihydro-1H-indazoles has been developed that provides significantly higher yields than the corresponding two-step process. mdpi.com Another example is the one-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via an aryne annulation, which can be achieved through either an NCS-chlorination/aryne annulation or an Ac2O-acylation/deprotection/aromatization protocol. nih.gov
Furthermore, a modular, one-pot synthesis of N,N'-diarylindazol-3-ones has been developed using a copper-catalyzed oxidative C-N cross-coupling and dehydrogenative N-N bond formation sequence. organic-chemistry.orgfigshare.comnih.gov This approach integrates multiple synthetic steps into a single vessel, eliminating the need for intermediate isolation and purification. organic-chemistry.org
| Strategy | Key Features | Starting Materials (Examples) |
| Multistep Synthesis | Sequential reactions with intermediate isolation. | Isatin, 2-Nitrophenylacetic acid derivatives. google.comsemanticscholar.org |
| One-Pot Synthesis | Multiple reaction steps in a single vessel without intermediate isolation. | 1,1-Dialkylhydrazones, Isatoic anhydrides, Aryl amines. organic-chemistry.orgnih.gov |
| Diazonium-Based Routes | Involves the formation and reaction of diazonium salts. | Anthranilic acid, o-Toluidine, Aryl diazonium salts. chemicalbook.comgoogle.comnih.gov |
| Diazonium-Free Routes | Avoids the use of diazonium intermediates. | Aminohydrazones, N-Tosylhydrazones, 2-Aminobenzonitriles. nih.govorganic-chemistry.org |
| Cyclization Reactions | Formation of the indazole ring as a key step. | o-Alkynylanilines, 2-Formyl dialkylanilines, Azobenzenes. chemicalbook.comnih.govnih.gov |
Targeted Synthesis of 5-hydroxy-1H-indazole-3-carboxylic acid and its Analogues
The synthesis of the specifically substituted this compound and its derivatives requires tailored strategies to introduce the hydroxyl group at the desired position and to modify the carboxylic acid moiety.
Synthetic Routes for the Introduction of the 5-hydroxy Group
A common and effective strategy for introducing a hydroxyl group at the 5-position of the indazole ring is through the demethylation of a 5-methoxy precursor. For instance, 5-methoxy-1H-indazole-3-carbaldehyde can be treated with boron tribromide in dichloromethane (B109758) to yield 5-hydroxy-1H-indazole-3-carboxaldehyde in high yield. chemicalbook.com This aldehyde can then be oxidized to the corresponding carboxylic acid.
Another approach involves starting with a precursor that already contains a protected hydroxyl group or a group that can be readily converted to a hydroxyl group. While direct synthesis methods are less commonly detailed in the provided literature, the synthesis of related compounds such as 5-hydroxy-1H-indazole is known, which could potentially be a starting point for subsequent carboxylation at the 3-position. sigmaaldrich.com
A novel cascade N-N bond forming reaction for the synthesis of indazole acetic acid scaffolds allows for the convenient synthesis of hydroxy-substituted derivatives by heating 3-amino-3-(2-nitroaryl)propanoic acids. researchgate.net
| Precursor | Reagent/Method | Product |
| 5-Methoxy-1H-indazole-3-carbaldehyde | Boron tribromide | 5-Hydroxy-1H-indazole-3-carboxaldehyde chemicalbook.com |
| 3-Amino-3-(2-nitro-4-hydroxyaryl)propanoic acid | Heating | 5-Hydroxy-1H-indazole-3-acetic acid researchgate.net |
Derivatization via Esterification and Amide Bond Formation from the Carboxylic Acid Moiety
The carboxylic acid group at the 3-position of the indazole ring is a versatile handle for the synthesis of a wide array of derivatives, primarily through esterification and amide bond formation. libretexts.org
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating the mixture. jocpr.com For example, 1H-indazole-3-carboxylic acid can be refluxed in methanol (B129727) with catalytic sulfuric acid to produce 1H-indazole-3-carboxylic acid methyl ester. jocpr.com This esterification is a reversible reaction, and driving it towards the product side can be achieved by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org
Amide bond formation is a crucial reaction for creating a diverse range of indazole-3-carboxamides. This is generally accomplished by activating the carboxylic acid and then reacting it with an amine. Common coupling reagents used to facilitate this reaction include 1-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl) in the presence of a base like triethylamine (B128534) (TEA). Another effective coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), often used with a base such as diisopropylethylamine (DIPEA). jocpr.com These methods allow for the coupling of 1H-indazole-3-carboxylic acid with a wide variety of substituted aryl or aliphatic amines to generate a library of novel carboxamide derivatives. researchgate.net
| Reaction | Reagents and Conditions | Product Type |
| Esterification | Alcohol, Catalytic H₂SO₄, Reflux | Ester jocpr.com |
| Amide Bond Formation | Amine, HOBT, EDC.HCl, TEA | Amide |
| Amide Bond Formation | Amine, HATU, DIPEA | Amide jocpr.com |
Functionalization of the Indazole Ring via Alkylation and Other Transformations
The functionalization of the indazole scaffold, particularly through N-alkylation, is a critical step in modifying its biological and pharmacological properties. The presence of two nitrogen atoms in the pyrazole (B372694) ring of indazole means that alkylation can lead to a mixture of N-1 and N-2 regioisomers. The distribution of these isomers is heavily influenced by the nature of the substituents on the indazole ring and the reaction conditions employed. d-nb.info
Developing regioselective protocols is essential for efficient synthesis. Research has shown that for indazoles substituted at the C-3 position with groups like carboxymethyl, tert-butyl, or carboxamide, N-alkylation using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide can achieve greater than 99% regioselectivity for the N-1 position. d-nb.info A study focused specifically on indazole-3-carboxylic acid developed a method for the selective N-1 alkylation, which is crucial for the synthesis of certain synthetic cannabinoids and their metabolites, achieving yields between 51-96%. diva-portal.org This method uses indazole-3-carboxylic acid as the starting material, which avoids the poor selectivity and low yields associated with methods starting from the corresponding methyl ester. diva-portal.org
The electronic and steric effects of substituents elsewhere on the ring also play a significant role. For instance, electron-withdrawing groups such as nitro (NO₂) or carboxylate (CO₂Me) at the C-7 position can direct the alkylation to the N-2 position with high selectivity (≥ 96%). d-nb.info This highlights the tunability of the alkylation reaction based on the substitution pattern of the indazole core. General strategies for regioselective synthesis often involve introducing the N-substituent either before or after the indazole ring is formed. d-nb.info
The table below summarizes findings on the regioselective alkylation of substituted indazoles.
| Starting Material | Alkylating Agent | Base/Solvent | Regioselectivity | Yield | Reference |
| 3-Carboxymethyl Indazole | Alkyl Bromide | NaH / THF | >99% (N-1) | N/A | d-nb.info |
| 3-Carboxamide Indazole | Alkyl Bromide | NaH / THF | >99% (N-1) | N/A | d-nb.info |
| Indazole-3-carboxylic acid | Various Alkylating Agents | N/A | Selective for N-1 | 51-96% | diva-portal.org |
| 7-Nitroindazole (B13768) | Alkyl Halide/Tosylate | NaH / THF | ≥96% (N-2) | N/A | d-nb.info |
| 7-Carboxy-methyl-indazole | Alkyl Halide/Tosylate | NaH / THF | ≥96% (N-2) | N/A | d-nb.info |
This table is generated based on data from the text to illustrate regioselective alkylation outcomes.
Advanced Synthetic Techniques
Modern synthetic chemistry offers several advanced techniques that can be applied to the synthesis of indazoles, improving efficiency, selectivity, and environmental footprint.
Catalyst-Based Approaches, including Transition Metal and Acid/Base Catalysis
Catalyst-based methods have become indispensable for the synthesis of indazole derivatives. bohrium.combenthamdirect.com Transition-metal-catalyzed reactions, in particular, have enabled the construction of the indazole core through efficient C-H activation and annulation sequences. nih.govnitk.ac.in These methods offer high tolerance for various functional groups and can create complex indazoles in a single step. nih.gov
Several transition metals have been employed effectively:
Rhodium (Rh) and Copper (Cu): A combination of Rh(III) and Cu(II) catalysts has been used for the sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates and nitrosobenzenes to produce 1H-indazoles. nih.gov Glorius and co-workers developed a process using [Cp*RhCl₂]₂, Cu(OAc)₂, and AgSbF₆ catalysts for the synthesis of substituted 1H-indazoles under mild conditions with molecular oxygen as the oxidant. nih.gov
Cobalt (Co): Air-stable cationic Co(III) catalysts have been developed for the one-step synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes. nih.govnih.gov This method demonstrates high functional group tolerance and is scalable. nih.gov
Palladium (Pd): Cu/Pd-catalyzed synthesis of 2H-indazoles from 2-alkynyl-azobenzenes has also been reported. nih.gov
Acid and base catalysis also plays a crucial role in many synthetic routes, facilitating condensation and cyclization steps. bohrium.combenthamdirect.com The choice of catalyst system is critical as it can significantly enhance the efficiency and selectivity of the synthesis. bohrium.combenthamdirect.com
| Catalyst System | Reaction Type | Substrates | Product | Reference |
| Rh(III)/Cu(II) | C-H Activation / Annulation | Benzimidates & Nitrosobenzenes | 1H-Indazoles | nih.gov |
| [CpRhCl₂]₂ / Cu(OAc)₂ / AgSbF₆ | C-H Activation / C-N & N-N Formation | Arylhydrazones | 1H-Indazoles | nih.gov |
| [CpCo(C₆H₆)][B(C₆F₅)₄]₂ | C-H Functionalization | Azobenzenes & Aldehydes | 2H-Indazoles | nih.gov |
| Cu/Pd | Cyclization | 2-Alkynyl-azobenzenes | 2H-Indazoles | nih.gov |
This table is generated based on data from the text to showcase various catalyst systems for indazole synthesis.
Integration of Green Chemistry Principles in Indazole Synthesis
The principles of green chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact. jddhs.com For indazole synthesis, this involves several key strategies:
Safer Solvents: Traditional organic solvents, which are often toxic and volatile, are being replaced with greener alternatives like water, bio-based solvents, or supercritical CO₂. jddhs.com
Waste Reduction: A central goal of green chemistry is to reduce waste. jddhs.com Catalyst-based approaches, especially those using transition metals, contribute to this by enabling atom-economical reactions where most atoms from the reactants are incorporated into the final product. bohrium.combenthamdirect.com
Energy Efficiency: Performing reactions at lower temperatures and pressures, as seen in some modern catalytic methods, reduces energy consumption. nih.gov
The use of environmentally benign protocols, such as microwave-assisted synthesis, can also significantly reduce reaction times and chemical waste in the production of heterocyclic compounds like indazoles. nih.gov
Applications of Flow Chemistry for Enhanced Synthesis Efficiency
Flow chemistry has emerged as a powerful technology in the pharmaceutical industry, offering significant advantages over traditional batch processing for the synthesis of indazoles. acs.org In a flow reactor, reagents are continuously pumped through a network of tubes or coils where the reaction occurs. This approach provides:
Enhanced Safety: Flow reactors can handle hazardous intermediates or exothermic reactions more safely due to the small reaction volumes and superior heat and mass transfer. acs.orgmdpi.com
Improved Reproducibility and Scalability: The precise control over reaction parameters such as temperature, pressure, and residence time leads to greater reproducibility. researchgate.net Scaling up production is often as simple as running the reactor for a longer duration. acs.org
Rapid Optimization: The ability to quickly vary reaction conditions allows for efficient screening of parameters and catalysts to find the optimal synthesis route. researchgate.net
A general and versatile route using flow chemistry has been reported for the synthesis of a range of indazoles, including 3-hydroxy analogues, from the condensation of hydrazines with 2-fluorobenzaldehydes, 2-fluorobenzonitriles, or 2-fluorobenzoates. This method enables the rapid, on-demand synthesis of multi-gram quantities of pharmaceutically relevant indazole fragments. acs.org
Structure Activity Relationship Sar Studies of 5 Hydroxy 1h Indazole 3 Carboxylic Acid Derivatives
Fundamental Principles Governing Indazole-Based Structure-Activity Relationships
The biological activity of indazole derivatives is intrinsically linked to their structural features. The indazole ring system can exist in two primary tautomeric forms: the more thermodynamically stable 1H-indazole and the 2H-indazole. nih.govnih.gov This tautomerism is a critical factor, as the position of the nitrogen-bound hydrogen (or a substituent) can significantly influence the molecule's interaction with biological targets. nih.gov
Influence of Molecular Modifications on Biological Activity and Pharmacological Profile
Systematic modifications of the 5-hydroxy-1H-indazole-3-carboxylic acid structure have provided deep insights into its structure-activity relationships, guiding the design of more potent and selective compounds.
The carboxylic acid group at the C-3 position is a key functional group that often plays a pivotal role in target binding, primarily through forming strong hydrogen bonds or ionic interactions. Modification of this moiety is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
Converting the carboxylic acid to a carboxamide is a frequent modification. Studies on indazole-3-carboxamides have shown that this change can lead to potent inhibitors of various targets, such as the calcium-release activated calcium (CRAC) channel and p21-activated kinase 1 (PAK1). nih.govnih.gov For example, certain N-substituted indazole-3-carboxamides exhibit sub-micromolar inhibitory concentrations (IC₅₀) against CRAC channels, highlighting the importance of the amide linker's specific regiochemistry for activity. nih.gov Further derivatization of the amide, such as introducing different alkyl or aryl groups, allows for probing specific pockets within the target protein. nih.gov
Other modifications include esterification or replacement with bioisosteres. The hydrolysis of ester derivatives back to the carboxylic acid can be a metabolic pathway, while amide hydrolysis also leads to the formation of carboxylic acid metabolites. nih.gov The choice of modification can significantly alter the compound's interaction profile.
Table 1: Effect of C-3 Carboxylic Acid Moiety Modification on Biological Activity
| Original Moiety | Modified Moiety | Example Target Class | General Impact on Activity | Reference |
|---|---|---|---|---|
| -COOH (Carboxylic Acid) | -CONH-R (Carboxamide) | Kinases, Ion Channels | Can significantly increase potency and selectivity; allows for diverse substitutions (R) to explore binding pockets. | nih.govnih.govnih.gov |
| -COOH (Carboxylic Acid) | -COOR (Ester) | Various | Often used as a prodrug strategy; ester group can influence solubility and cell permeability. | nih.govjocpr.com |
| -COOH (Carboxylic Acid) | -CONHNH₂ (Hydrazide) | Various | Serves as a key intermediate for synthesizing a wide range of derivatives, such as N'-acylhydrazides, with potential antimicrobial or anticancer activities. | jocpr.com |
The hydroxyl group at the C-5 position is a critical determinant of biological activity. As a hydrogen bond donor and acceptor, it can form crucial interactions with amino acid residues in a protein's binding site, anchoring the ligand in a specific orientation.
In SAR studies of indazole derivatives targeting various cancers, the substitution pattern on the benzene (B151609) ring is paramount. For instance, in a series of 1H-indazole-3-amine derivatives, the nature of the substituent at the C-5 position was found to be crucial for antitumor activity. mdpi.com While that study focused on aryl substitutions, the principle underscores the sensitivity of this position to modification. Replacing the 5-hydroxy group with a methoxy (B1213986) group (-OCH₃) would eliminate its hydrogen-donating ability while retaining some hydrogen-accepting potential and increasing lipophilicity. This can lead to altered binding affinity and selectivity. The synthesis of "Indazo-Fluors" from 5-hydroxy-1H-indazoles highlights the utility of this functional group as a handle for further chemical modification. researchgate.net
Alkylation or arylation at the N1 or N2 position of the indazole ring is a powerful strategy to modulate a compound's pharmacological profile. The regioselectivity of this substitution is often challenging but critical, as N1- and N2-substituted isomers can exhibit vastly different biological activities, selectivities, and physicochemical properties. nih.govacs.orgbeilstein-journals.org
Generally, direct alkylation of 1H-indazoles yields a mixture of N1 and N2 products, with the ratio depending on the reaction conditions and the electronic nature of other substituents on the ring. nih.govbeilstein-journals.org In many kinase inhibitor series, N-substitution is used to occupy specific hydrophobic regions within the ATP-binding site. acs.org For example, in the development of JNK3 inhibitors, extensive SAR studies revealed that N-substitution on the indazole ring was essential for achieving high potency and brain penetration. miami.edunih.gov The choice of the N-substituent, from simple alkyl chains to complex heterocyclic rings, can fine-tune the compound's properties, including solubility and metabolic stability. nih.gov
Table 2: Comparison of N1 vs. N2 Substitution on the Indazole Scaffold
| Substitution Position | General Characteristics | Impact on Biological Activity | Reference |
|---|---|---|---|
| N1-Substitution | Often the thermodynamically favored product in many synthetic routes. | Can lead to potent inhibitors for specific targets (e.g., certain kinases, complement factors). The substituent can be directed towards specific pockets in the active site. | nih.govnih.govacs.org |
| N2-Substitution | Its formation can be favored under specific kinetic or reaction conditions. | Can result in highly active compounds for different targets (e.g., tyrosine kinase inhibitors like Pazopanib). Often leads to a different vector for substitution, exploring alternative binding modes. | nih.govbeilstein-journals.orgresearchgate.net |
The precise spatial arrangement of functional groups on the indazole scaffold is paramount for achieving optimal biological activity. The regiochemistry of substitution at the C-3, C-5, and N1/N2 positions collectively defines the molecule's three-dimensional pharmacophore and its ability to fit into a biological target.
A compelling example is the development of indazole-3-carboxamides as CRAC channel blockers. nih.gov SAR studies demonstrated that the specific 3-carboxamide regiochemistry was essential for activity. The active compound, an indazole-3-carboxamide, potently inhibited calcium influx, whereas its reverse isomer (where the amide linkage is flipped) was completely inactive. nih.gov This highlights that not only the presence but also the precise orientation of the amide group is critical for the desired biological response. Similarly, the regioselective synthesis of N1- or N2-alkylated indazoles is crucial, as an incorrect isomer can lead to a significant loss of potency or an altered selectivity profile. researchgate.net The interplay between substituents at different positions, such as the effect of a C7 substituent on N1/N2 alkylation ratios, further emphasizes the importance of a holistic view of the molecule's regiochemistry. nih.gov
Pharmacophore Elucidation and Rational Ligand Design for Indazole Analogues
Pharmacophore modeling is a computational strategy used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. For indazole analogues, these models are crucial for rational drug design and virtual screening of compound libraries. ugm.ac.idresearchgate.net
A typical pharmacophore model for an indazole-based inhibitor might include:
A hydrogen bond donor: Often the indazole N1-H. nih.gov
A hydrogen bond acceptor: Can be the N2 atom of the pyrazole (B372694) ring or substituents like the C3-carbonyl or C5-hydroxyl group. ugm.ac.idresearchgate.net
An aromatic/hydrophobic region: The benzene ring of the indazole scaffold and/or aryl substituents. nih.govugm.ac.id
Studies on indazole-based inhibitors for targets like estrogen receptor alpha (ERα) and fibroblast growth factor receptors (FGFR) have successfully used pharmacophore models for virtual screening and hit identification. ugm.ac.idnih.gov For ERα inhibitors, a model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions was identified as optimal. ugm.ac.idresearchgate.net For FGFR inhibitors, fragment-based design combined with docking models helped optimize an indazole-containing pharmacophore, leading to compounds with excellent ligand efficiencies. nih.gov These models, often validated with crystal structures of ligand-protein complexes, provide a powerful roadmap for designing new analogues with improved potency and selectivity. miami.edu
Biological Activities and Therapeutic Potential of 5 Hydroxy 1h Indazole 3 Carboxylic Acid Analogues
Broad Spectrum Pharmacological Activities Associated with Indazole Derivatives
Indazole derivatives are recognized for their wide-ranging pharmacological effects, making them a versatile scaffold in medicinal chemistry. nih.govnih.govacs.org These compounds have been extensively studied and have shown potential in treating a variety of conditions, including inflammatory disorders, infectious diseases, and cancer. nih.govacs.org The structural diversity of indazole analogues allows for the fine-tuning of their biological activities, leading to the development of potent and selective therapeutic agents. nih.govacs.org
Indazole derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties. acs.orgnih.gov Studies have shown that these compounds can effectively reduce inflammation in various experimental models. google.comscilit.com Their mechanisms of action often involve the inhibition of key inflammatory mediators.
One of the primary mechanisms underlying the anti-inflammatory effects of indazole analogues is the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins (B1171923) which are key players in the inflammatory response. nih.govgoogle.com For instance, certain 2,3-diphenyl-2H-indazole derivatives have been shown to exhibit in vitro inhibitory activity against human COX-2. mdpi.com
Furthermore, indazole derivatives can modulate the immune response by inhibiting the production of pro-inflammatory cytokines. google.comscilit.com Research has indicated that compounds such as indazole, 5-aminoindazole, and 6-nitroindazole (B21905) can inhibit the release of Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β) in a concentration-dependent manner. nih.govresearchgate.net For example, indazole at a concentration of 250 μM was found to inhibit over 60% of TNF-α activity. nih.gov This cytokine-inhibitory action contributes significantly to their anti-inflammatory profile. Some indazole derivatives also exhibit immunomodulatory effects by influencing cannabinoid receptor 2 (CB2R), which is involved in regulating cytokine release and immune cell functions. acs.org
The anti-inflammatory properties of these compounds are also attributed to their free radical scavenging activity, which helps in mitigating oxidative stress associated with inflammation. nih.govgoogle.com
Table 1: Anti-inflammatory and Immunomodulatory Activity of Indazole Derivatives
| Compound/Derivative | Target/Mechanism | Observed Effect | Reference |
|---|---|---|---|
| Indazole | COX-2, TNF-α, IL-1β, Free radicals | Inhibition of paw oedema, cytokine release, and oxidative stress | nih.govgoogle.com |
| 5-Aminoindazole | COX-2, TNF-α, IL-1β, Free radicals | Dose-dependent inhibition of inflammation and cytokine production | nih.govgoogle.com |
| 6-Nitroindazole | COX-2, TNF-α, IL-1β, Free radicals | Inhibition of inflammation and oxidative stress | nih.govgoogle.com |
| 2,3-diphenyl-2H-indazole derivatives | COX-2 | In vitro inhibitory activity against human COX-2 | mdpi.com |
The indazole nucleus is a key component in various compounds exhibiting potent antimicrobial activity, including both antibacterial and antifungal effects. nih.govnih.govacs.org
Antibacterial Activity: Indazole derivatives have shown promise as antibacterial agents against a range of Gram-positive and Gram-negative bacteria. mdpi.com A notable mechanism of their antibacterial action is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. nih.gov Specifically, 3-phenyl-1H-indazole derivatives have been identified as inhibitors of the Gyrase B (GyrB) subunit. nih.gov This targeted inhibition disrupts bacterial proliferation, making these compounds attractive candidates for new antibiotic development. nih.gov For example, a series of N-methyl-3-aryl indazoles demonstrated inhibitory activity against various bacterial strains, including Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium. orientjchem.org Similarly, indazole-based thiadiazole hybrids have shown antibacterial potential against both Gram-positive (E. faecalis, S. epidermidis, S. aureus) and Gram-negative (E. coli, S. marcescens, P. aeruginosa) bacteria. nih.gov
Antifungal Activity: Several indazole analogues have demonstrated significant antifungal properties. nih.govacs.org Their primary mechanism of action against fungi often involves the disruption of ergosterol (B1671047) biosynthesis. biocon.re.krnih.gov Ergosterol is a vital component of the fungal cell membrane, and its inhibition leads to impaired membrane integrity and fungal cell death. mdpi.commdpi.com A series of (2R,3R)-2-(2,4-difluorophenyl)-3-(substituted indazol-1-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives, where the indazole moiety is linked to a triazole, have shown potent activity against various fungal species, including Candida spp. and Aspergillus spp. biocon.re.krnih.gov The 5-bromo substituted analogue, in particular, exhibited significant in vivo efficacy against Candida albicans. biocon.re.krnih.gov Additionally, some 2,3-diphenyl-2H-indazole derivatives have displayed in vitro growth inhibition against Candida albicans and Candida glabrata. mdpi.com
Table 2: Antimicrobial Activity of Indazole Derivatives
| Derivative Class | Target Organism(s) | Mechanism of Action | Reference |
|---|---|---|---|
| 3-Phenyl-1H-indazoles | Bacteria | DNA Gyrase B inhibition | nih.gov |
| N-methyl-3-aryl indazoles | X. campestris, B. cereus, E. coli, B. megaterium | Not specified | orientjchem.org |
| Indazole-linked triazoles | Candida spp., Aspergillus spp. | Inhibition of ergosterol biosynthesis | biocon.re.krnih.gov |
| 2,3-diphenyl-2H-indazoles | Candida albicans, Candida glabrata | Not specified | mdpi.com |
| Indazole-based thiadiazole hybrids | Gram-positive and Gram-negative bacteria | Not specified | nih.gov |
The indazole scaffold is a cornerstone in the development of numerous anticancer agents, with several indazole-based drugs approved for clinical use. nih.govmdpi.com These derivatives exhibit a broad spectrum of antitumor activities through various mechanisms of action. nih.gov
A primary mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and survival. nih.govrsc.org Pazopanib (B1684535) and Axitinib (B1684631) are examples of FDA-approved multi-kinase inhibitors containing an indazole core that target receptors like Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com
Beyond kinase inhibition, indazole derivatives have been developed to target other critical components of cancer cell machinery. nih.gov These include:
Indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors: IDO1 is an enzyme that helps tumors evade the immune system.
Hypoxia-inducible factor-1 (HIF-1) inhibitors: HIF-1 is a transcription factor that allows tumors to adapt and survive in low-oxygen environments.
Carbonic anhydrase (CA) inhibitors: Certain CA isoenzymes are overexpressed in tumors and contribute to their growth and metastasis. nih.gov
For example, Lonidamine, an indazole derivative, is thought to exert its anticancer effect by inhibiting mitochondrial-associated hexokinase II, a key enzyme in tumor cell glycolysis. nih.gov Furthermore, a series of 1H-indazole-3-amine derivatives have been synthesized and evaluated for their cytotoxic potential against various cancer cell lines, with some compounds showing promising inhibitory effects. mdpi.com
Indazole derivatives have emerged as a promising class of compounds with significant antiviral activity, including against Human Immunodeficiency Virus (HIV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). nih.govorientjchem.orgresearchgate.net
Anti-HIV Activity: The indazole scaffold has been incorporated into various molecules designed to inhibit HIV replication. nih.govorientjchem.org Research has shown that certain indazole derivatives can act as anti-HIV agents, although the specific mechanisms, such as inhibition of viral enzymes like reverse transcriptase or protease, are an area of ongoing investigation. doi.orgnih.gov For example, quinazolinyl-indazole derivatives have been specifically developed and patented for their use as inhibitors of HIV replication. wipo.int
SARS-CoV-2 Main Protease (MPro) Inhibition: The main protease (MPro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. nih.govchemrxiv.orgnih.gov Novel thiazolyl-indazole derivatives have been investigated for their ability to inhibit SARS-CoV-2 MPro. nih.govchemrxiv.org In one study, a compound featuring a phenylthiazole moiety attached to the indazole scaffold demonstrated inhibitory activity against MPro with an IC50 value of 92.9 μM in a biochemical assay. nih.govchemrxiv.org Molecular docking and dynamics simulations suggest that these inhibitors bind to the active site of MPro, with interactions such as π-stacking with the catalytic residue His41 playing a crucial role. nih.gov This indicates that the indazole framework is a viable starting point for designing novel inhibitors against SARS-CoV-2. nih.govchemrxiv.org
Table 3: Antiviral Activity of Indazole Derivatives
| Derivative Class | Viral Target | Mechanism/Activity | Reference |
|---|---|---|---|
| Quinazolinyl-indazoles | HIV | Inhibition of viral replication | wipo.int |
| Thiazolyl-indazoles | SARS-CoV-2 MPro | Inhibition of protease activity (IC50 = 92.9 μM for most potent) | nih.govchemrxiv.org |
Modulatory Effects on Enzymes and Receptors
The therapeutic effects of indazole derivatives are often rooted in their ability to modulate the activity of specific enzymes and receptors that are critical in various disease pathways.
The indazole core is a privileged scaffold for the design of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy. nih.govrsc.org Indazole derivatives have been shown to inhibit a wide array of both tyrosine kinases and serine/threonine kinases. nih.gov
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been developed as potent FGFR inhibitors. nih.gov
Extracellular signal-regulated kinases 1/2 (ERK1/2): The ERK pathway is a central signaling cascade that regulates cell proliferation. A series of 1H-indazole amide derivatives have been synthesized and shown to have potent enzymatic and cellular activity against ERK1/2. nih.govnih.gov For instance, compound 119, a 3(S)-thiomethyl pyrrolidine-1H-indazole derivative, exhibited excellent potency against ERK1/2 with IC50 values of 20 nM and 7 nM, respectively. nih.gov
Phosphoinositide-dependent kinase-1 (PDK1): PDK1 is a master kinase that activates several other kinases, including Akt. Fragment-based screening has led to the discovery of aminoindazole derivatives as potent PDK1 inhibitors, with some compounds showing IC50 values in the nanomolar range (e.g., 80 nM and 90 nM). nih.govacs.orgnih.gov
Aurora Kinases: These are serine/threonine kinases that play essential roles in mitosis. Indazole derivatives have been investigated as inhibitors of Aurora kinases, particularly Aurora A and B, which are often overexpressed in tumors. nih.govnih.gov
Haspin and Clk4: Haspin and cdc2-like kinase 4 (Clk4) are kinases involved in cell cycle regulation and are considered potential anticancer targets. Recently, N1-benzoylated 5-(4-pyridinyl)indazole-based inhibitors have been developed that show exceptional and selective inhibitory profiles towards Haspin and/or Clk4. researchgate.netuni-saarland.de For example, one compound with a 2-acetyl benzoyl group showed a preference for inhibiting Clk4 (IC50 = 0.088 μM) and Haspin (IC50 = 0.542 μM), while a 4-acetyl benzoyl analogue was highly selective for Haspin (IC50 = 0.155 μM). researchgate.netuni-saarland.de
Table 4: Kinase Inhibition by Indazole Derivatives
| Derivative Class | Kinase Target | IC50 / Potency | Reference |
|---|---|---|---|
| 1H-Indazole amide derivatives | ERK1/2 | 9.3 ± 3.2 to 25.8 ± 2.3 nM | nih.govnih.gov |
| 3(S)-thiomethyl pyrrolidine-1H-indazole | ERK1/2 | 20 nM / 7 nM | nih.gov |
| 1H-benzo[d]imidazol-2-yl)-1H-indazol | PDK1 | 80 nM / 90 nM | nih.govacs.org |
| Aminoindazole derivatives | PDK1 | Potent, lead-like inhibitors | acs.orgnih.gov |
| 3-(Pyrrolopyridin-2-yl)indazoles | Aurora Kinase A | Stabilized binding in ATP pocket | nih.gov |
| N1-benzoylated 5-(4-pyridinyl)indazoles | Haspin / Clk4 | IC50 values from 0.088 to 0.542 µM | researchgate.netuni-saarland.de |
Receptor Antagonism and Agonism (e.g., Serotonin (B10506) Receptors (5-HT), Estrogen Receptors)
Analogues of indazole-3-carboxylic acid have been identified as potent modulators of serotonin receptors, specifically the 5-HT₃ subtype. nih.govnih.gov The 5-HT₃ receptor is a ligand-gated ion channel involved in mediating fast synaptic transmission in the nervous system. nih.gov Its role in emesis and gastrointestinal motility is well-established. nih.gov
Research has led to the development of indazole derivatives as powerful 5-HT₃ receptor antagonists. nih.gov By modifying the aromatic nucleus and conformationally restricting the side chain, researchers have created compounds with high affinity and selectivity for the 5-HT₃ receptor. nih.gov One notable example, compound 6g (BRL 43694) , emerged from these studies as a potent and selective antagonist, proving to be an effective antiemetic agent against nausea and vomiting induced by cytotoxic drugs. nih.gov The antagonists function by competitively blocking the receptor, thereby inhibiting the depolarizing actions of serotonin. nih.gov Marketed 5-HT₃ antagonists like granisetron, which features an indazole main-chain, underscore the therapeutic success of this chemical class. nih.gov
While the interaction of these specific analogues with estrogen receptors is less extensively documented in the provided search results, the broader class of indazole derivatives has been explored for various receptor interactions, highlighting the versatility of the scaffold.
Inhibition of Other Enzyme Targets (e.g., IDO1, Neuronal Nitric Oxide Synthase, Histone Deacetylase 6 (HDAC6), Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH))
The therapeutic utility of 5-hydroxy-1H-indazole-3-carboxylic acid analogues extends to enzyme inhibition, a critical mechanism for treating a wide array of diseases.
Indoleamine 2,3-dioxygenase-1 (IDO1): IDO1 is a key enzyme in the tumor microenvironment that suppresses T-cell function by depleting tryptophan. nih.govnih.gov Inhibiting IDO1 is a significant strategy in immuno-oncology to enhance the body's anti-tumor immune response. nih.govgoogle.com 1H-indazole derivatives have been shown to have an excellent inhibitory effect on IDO1, making them promising candidates for cancer therapy, often in combination with other treatments like chemotherapy or CAR-T cell therapy. nih.govgoogle.com
Neuronal Nitric Oxide Synthase (nNOS): Overproduction of nitric oxide by nNOS can contribute to neurodegenerative diseases. nih.gov Selective inhibitors of nNOS are therefore sought after for neuroprotective applications. While the provided results focus more on imidazole-based inhibitors, the quest for selective NOS inhibitors is a major area of research where heterocyclic compounds like indazoles could play a role. nih.govnih.gov 7-nitroindazole (B13768) is a known specific inhibitor of nNOS. nih.gov
Histone Deacetylase 6 (HDAC6): HDACs are crucial targets in oncology, and their inhibition can lead to cell growth arrest and apoptosis. rsc.org Novel N-hydroxypropenamides bearing indazole moieties have been synthesized and evaluated as potent HDAC inhibitors. rsc.org Certain compounds showed inhibitory activity against HDAC6 that was 2- to 30-fold more potent than against a mixture of HDAC isoforms, indicating a degree of selectivity. rsc.org This highlights their potential as anticancer agents. rsc.org
Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): This enzyme is essential for pyrimidine (B1678525) synthesis in the malaria-causing parasite Plasmodium falciparum, making it a key drug target. nih.gov Researchers have investigated conformationally constrained pyrazole (B372694) analogues of known inhibitors, reasoning that this could lead to selective PfDHODH inhibition. nih.gov In silico evaluations of various 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates showed promising results regarding their binding to the active site of PfDHODH. nih.gov
Specific Therapeutic Applications and Lead Compound Development
The diverse biological activities of this compound analogues have paved the way for their development as lead compounds in several therapeutic areas.
Contributions to Oncology Research
The indazole core is a prominent pharmacophore in modern oncology. researchgate.net Several approved anticancer drugs, such as axitinib and pazopanib, feature this moiety. researchgate.net Analogues of indazole-3-carboxylic acid contribute to this field primarily through enzyme inhibition.
HDAC Inhibition: As mentioned, indazole-based N-hydroxypropenamides act as HDAC inhibitors, showing cytotoxicity against cancer cell lines comparable to the reference compound SAHA. rsc.org
IDO1 Inhibition: By blocking IDO1, indazole derivatives can prevent tumor immune escape and enhance the efficacy of immunotherapies. nih.govnih.gov
Kinase Inhibition: The 1H-indazole-3-carboxamide structure has been identified as a scaffold for potent and selective inhibitors of p21-activated kinase 1 (PAK1), a kinase associated with tumor progression, migration, and invasion. researchgate.net
General Cytotoxicity: New families of coordination compounds using indazole-3-carboxylate as a ligand have demonstrated anticancer potential against various tumor cell lines, including colon cancer, hepatoma, and melanoma cells. nih.gov
Applications in Neuroprotection
The modulation of targets within the central nervous system positions indazole analogues as candidates for treating neurodegenerative disorders.
nNOS Inhibition: The development of selective inhibitors for nNOS is a strategy to combat conditions like cerebral ischemia, where nitric oxide overproduction is detrimental. nih.gov The potential for indazole derivatives in this area is significant, given the established activity of related nitroindazoles. nih.gov
Nicotinic α-7 Receptor Agonism: Indazole-3-carboxylic acid is a key starting material for manufacturing partial agonists of the nicotinic α-7 receptor. google.com Compounds that act on this receptor could be beneficial in treating Alzheimer's disease and schizophrenia. google.com
Development of Modulators for Ion Channels (e.g., Calcium-Release Activated Calcium (CRAC) Channel Blockers)
CRAC channels are crucial for calcium signaling, which regulates the function of immune cells like T lymphocytes and mast cells. nih.govnih.gov Dysregulation is linked to immunodeficiency and other diseases. nih.gov Indazole-3-carboxamides have been discovered as potent and selective CRAC channel blockers. nih.govscinews.uz
Structure-activity relationship (SAR) studies have revealed that the specific regiochemistry of the amide linker is critical for activity. nih.gov Compound 12d , an indazole-3-carboxamide, actively inhibits calcium influx and stabilizes mast cells with sub-micromolar IC₅₀ values, thereby blocking the release of pro-inflammatory mediators. nih.gov Further research led to compounds like 4k [1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide], a selective CRAC channel blocker with potential applications in autoimmune diseases. nih.gov
| Compound | Structure Description | Target | Activity (IC₅₀) | Therapeutic Potential | Reference |
|---|---|---|---|---|---|
| 12d | Indazole-3-carboxamide derivative | CRAC Channel (Calcium Influx) | 0.67 µM | Anti-inflammatory | nih.gov |
| 4k | 1-(cyclopropylmethyl)-N-(3-fluoropyridin-4-yl)-1H-indazole-3-carboxamide | CRAC Channel (Current) | 4.9 µM | Autoimmune Diseases | nih.gov |
Role as Antispermatogenic Agents
A distinct and significant application of indazole-3-carboxylic acid derivatives is in the field of male fertility control. A series of halogenated 1-benzylindazole-3-carboxylic acids have been shown to possess potent antispermatogenic activity. nih.gov
These compounds, particularly 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid , cause disorganization of the seminiferous tubules in rat testes, leading to the loss of spermatocytes and spermatids without affecting spermatogonia or interstitial tissue. nih.gov This targeted effect on specific stages of sperm development highlights their potential as reversible male contraceptive agents. nih.govmdpi.com
| Compound | Key Structural Feature | Observed Effect | Reference |
|---|---|---|---|
| 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid | 2,4-dichloro substitution on benzyl (B1604629) ring | Potent inhibition of spermatogenesis | nih.gov |
| 1-(2,4-dibromobenzyl)-1H-indazole-3-carboxylic acid | 2,4-dibromo substitution on benzyl ring | Potent antispermatogenic activity | nih.gov |
| 1-(4-chloro-2-methylbenzyl)-1H-indazole-3-carboxylic acid | 4-chloro, 2-methyl substitution on benzyl ring | Potent antispermatogenic activity | nih.gov |
Potential in Agrochemical Development
Analogues of this compound, specifically derivatives of the indazole core, have emerged as promising scaffolds in the development of new agrochemicals, particularly herbicides. indiamart.comarborpharmchem.com The unique chemical properties of the indazole ring system make it a valuable fragment in the design of novel active compounds for crop protection. mdpi.com Research has focused on the synthesis and evaluation of various indazole derivatives for their biological effects on common weeds.
Recent studies have explored novel 6-indazolyl-2-picolinic acids, which demonstrated significant herbicidal properties. mdpi.com In greenhouse trials, certain compounds from this series showed potent inhibitory activity against the root growth of Arabidopsis thaliana. Structure-activity relationship (SAR) analyses revealed that the placement and nature of substituents on the indazole ring are critical for activity. For instance, substituents at the 4-position of the indazole ring generally lead to better inhibitory effects than those at the 5-position. mdpi.com Furthermore, the presence of electron-withdrawing groups on the indazole ring was found to enhance herbicidal efficacy. mdpi.com
In another line of research, derivatives of 2-(5-Propargyloxyphenyl)-4,5,6,7-tetrahydro-2H-indazole were synthesized and tested for herbicidal activity against barnyard grass (Echinochloa crus-galli), a common weed in paddy fields. researchgate.net Several compounds in this series displayed notable herbicidal effects on both the shoot and root systems of the weed, with some showing favorable selectivity between the weed and rice plants, a crucial attribute for a practical herbicide. researchgate.net Beyond herbicides, related carboxamide structures are also being investigated for their potential as fungicides, targeting the succinate (B1194679) dehydrogenase (SDH) enzyme in phytopathogenic fungi. nih.gov
The following table summarizes findings from studies on the herbicidal activity of specific indazole analogues.
Table 1: Herbicidal Activity of Selected Indazole Analogues
| Compound Class | Specific Compound(s) | Target Weed(s) | Observed Effect | Reference |
| 6-Indazolyl-2-picolinic Acids | 5a, 6Cc, 7Cc | Arabidopsis thaliana | Significant root growth inhibition, superior to the commercial herbicide picloram (B1677784) at concentrations of 25 µM and 50 µM. | mdpi.com |
| Tetrahydro-2H-indazoles | Compound 8, 24 | Barnyard Grass (Echinochloa crus-galli) | Highest herbicidal activity against both shoot and root systems. | researchgate.net |
| Tetrahydro-2H-indazoles | Compound 11, 6 | Barnyard Grass, Rice | Showed selective herbicidal activity, affecting the weed more than the rice plant. | researchgate.net |
Research into Synthetic Cannabinoids and Metabolite Profiling
The 1H-indazole-3-carboxamide scaffold, a close analogue of this compound, is a core structural feature of a major class of potent synthetic cannabinoids (SCs). These substances have been identified in illicit herbal blends, and their rapid evolution presents significant challenges for forensic and clinical toxicology. Due to extensive and rapid metabolism in the human body, the parent compounds are often undetectable in biological samples like urine. This necessitates detailed research into their metabolic pathways to identify reliable biomarkers for detection.
In vitro metabolism studies using human liver microsomes have been crucial in elucidating the biotransformation of indazole-3-carboxamide SCs, such as ADB-BUTINACA and MDMB-4en-PINACA. mdpi.com These studies have identified several major metabolic pathways. The most common transformations include hydroxylation on various parts of the molecule, such as the N-alkyl side chain or the core indazole ring. mdpi.com Following initial hydroxylation, further oxidation can occur, leading to the formation of ketone and carboxylic acid metabolites. mdpi.com Another significant metabolic route is the hydrolysis of the amide bond, which cleaves the molecule and results in a carboxylic acid derivative of the indazole core. mdpi.com Other observed reactions include N-dealkylation, hydrogenation, and glucuronidation, where a glucuronic acid moiety is attached to make the compound more water-soluble for excretion. mdpi.com
The identification of these metabolites is critical for forensic analysis. For example, metabolites formed through carboxylation, ketone formation, and hydrolysis are considered suitable biomarkers for detecting the use of these specific synthetic cannabinoids. mdpi.com The synthesis of these identified metabolites on a larger scale is also undertaken to serve as reference standards for analytical laboratories. nih.gov
Table 2: Major Metabolic Pathways and Metabolites of Indazole-3-Carboxamide Synthetic Cannabinoids
| Parent Compound Example | Metabolic Pathway | Description of Transformation | Resulting Metabolite Type | Reference |
| ADB-BUTINACA | Hydroxylation | Addition of a hydroxyl (-OH) group to the butyl or tert-butyl side chain. | Monohydroxylated and dihydroxylated metabolites. | mdpi.com |
| MDMB-4en-PINACA | Hydrolysis | Cleavage of the amide bond, separating the indazole core from the amino acid moiety. | Carboxylic acid metabolite of the indazole core. | mdpi.com |
| ADB-BUTINACA | Dehydrogenation/Oxidation | Oxidation of a hydroxylated metabolite to form a ketone or a carboxylic acid. | Ketone and carboxylate metabolites. | mdpi.com |
| MDMB-4en-PINACA | Dihydrodiol Formation | Addition of two hydroxyl groups across a double bond in the pentenyl side chain. | Dihydrodiol metabolites. | mdpi.com |
| General Indazole SCs | Glucuronidation | Phase II metabolism involving the conjugation of glucuronic acid to hydroxylated metabolites. | Glucuronide conjugates. | mdpi.com |
| 5F-MDMB-PINACA | Amide Hydrolysis & Carboxylation | Cleavage of the amide followed by oxidation of the terminal alkyl chain. | (2S)-2-(((1-(3-carboxypropyl)-1H-indazol-3-yl) carbonyl) amino)-3,3-dimethylbutanoic acid | nih.gov |
Computational Chemistry and Theoretical Studies on 5 Hydroxy 1h Indazole 3 Carboxylic Acid Systems
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-hydroxy-1H-indazole-3-carboxylic acid, docking studies are instrumental in understanding how its derivatives interact with protein targets.
Research has shown that the hydroxy-indazole scaffold is a versatile binder. For instance, in the development of Hsp90 inhibitors, the 5-hydroxy-indazole moiety plays a crucial role. nih.govmdpi.com Docking studies reveal that the indazole nitrogen and the 5-hydroxy group often form key hydrogen bond interactions with amino acid residues in the ATP-binding pocket of the chaperone protein. Similarly, derivatives of indazole-3-carboxamide have been docked into the active sites of various protein kinases and other cancer-related proteins. rsc.org These computational models highlight the importance of the carboxylic acid or its amide derivative in forming salt bridges or hydrogen bonds, which anchor the ligand within the binding site.
The general findings from docking various indazole derivatives against different protein targets, such as Factor XIa (FXIa) and histone deacetylase 2 (HDAC2), consistently show the indazole core establishing a network of interactions. ajchem-a.comnih.gov These interactions typically involve hydrogen bonds from the indazole N-H, the 5-hydroxy group, and the 3-carboxy group, alongside pi-stacking interactions involving the bicyclic ring system.
Table 1: Illustrative Molecular Docking Interaction Data for Indazole Scaffolds
| Target Protein | Ligand Scaffold | Key Interacting Residues (Hypothetical) | Type of Interaction |
|---|---|---|---|
| Hsp90 | Hydroxy-indazole-carboxamide | Asp93, Asn51, Lys58 | Hydrogen Bond, Pi-Alkyl |
| Renal Kinase | 1-butyl-indazole-3-carboxamide | Glu55, Leu108, Val38 | Hydrogen Bond, Hydrophobic |
| Factor XIa | Phenyl-pyrazole-carboxamide | Tyr58B, Thr35, Gly216 | Hydrogen Bond, Pi-Stacking |
| HDAC2 | Imidazolo-triazole derivative | His142, Asp101, Tyr306 | Metal Coordination, Hydrogen Bond |
Molecular Dynamics Simulations and Conformational Landscape Exploration
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. For systems involving this compound derivatives, MD simulations are used to assess the stability of the docked pose, explore the conformational flexibility of the ligand, and analyze the surrounding water network.
Simulations of indazole-based inhibitors complexed with their target proteins have been used to calculate parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). ajchem-a.com A stable RMSD value over the simulation trajectory suggests that the ligand remains securely in the binding pocket, validating the docking results. ajchem-a.com RMSF analysis can pinpoint which parts of the ligand are more flexible and which are rigidly held in place by interactions with the protein.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of this compound. These studies provide a deeper understanding of its geometry, reactivity, and spectroscopic properties.
DFT calculations can be used to optimize the molecular geometry and determine the distribution of electron density. rsc.org The resulting electrostatic potential map can identify regions of the molecule that are electron-rich (negative potential) or electron-poor (positive potential), which are crucial for predicting non-covalent interactions like hydrogen bonding and halogen bonding. rsc.org
Furthermore, quantum chemical methods are used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. rsc.org For indazole derivatives, these calculations help in understanding their electronic profiles, which can be correlated with their biological activity. Such theoretical calculations have been essential in corroborating experimental findings and providing a sound basis for observed chemical behavior, including the structures of various substituted indazoles. nih.gov
In Silico Screening and Fragment-Based Drug Design Methodologies
The this compound structure is an excellent example of a molecular fragment used in fragment-based drug discovery (FBDD). semanticscholar.org FBDD is a strategy that starts by identifying small, low-affinity compounds (fragments) that bind to a biological target, and then growing or combining these fragments to create more potent, drug-like leads. nih.govsemanticscholar.org
The hydroxy-indazole core has been identified through in silico screening and fragment-based approaches as a privileged scaffold for various targets, most notably Hsp90. nih.govmdpi.com In these campaigns, a library of fragments is screened computationally (e.g., via docking) or biophysically. mdpi.com The hydroxy-indazole fragment often emerges as a "hit" due to its ability to form favorable interactions.
Once identified, the fragment can be elaborated. For the this compound scaffold, the 3-carboxylic acid position provides a clear vector for growth, where different chemical moieties can be attached to explore interactions with adjacent pockets of the protein, ultimately leading to compounds with significantly improved affinity. nih.govrsc.org This deconstruction-reconstruction approach has been successfully applied to develop potent inhibitors from hydroxy-indazole and related pyrazole (B372694) fragments. mdpi.comnih.gov
Table 2: Fragment Evolution in Drug Design
| Initial Fragment | Target | Growth Vector | Resulting Lead Structure |
|---|---|---|---|
| 5-Hydroxy-1H-indazole | Hsp90 | 3-position (carboxamide) | 3-Benzylindazole derivatives nih.gov |
| 5-Phenyl-1H-pyrazole | FXIa | 3-position (carboxamide) | 5-Phenyl-1H-pyrazole-3-carboxamide derivatives nih.gov |
| 6-Azaindazole | Various Kinases | C3 and N1 positions | Functionalized azaindazoles rsc.org |
Analysis of Tautomerism and Isomerism in Indazole Derivatives
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the N-H proton. researchgate.net The relative stability of these tautomers is a critical aspect of their chemistry, as it can influence their binding mode, solubility, and other physicochemical properties.
Computational studies, often using high-level quantum chemical methods, have been performed to determine the energetic preference between the 1H- and 2H-tautomers of various indazole derivatives. researchgate.netnih.gov For the parent indazole molecule, theoretical calculations consistently show that the 1H-tautomer is thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net
The presence of substituents on the ring can modulate this energy difference. For this compound, the specific arrangement of the hydroxyl and carboxylic acid groups will influence the tautomeric equilibrium. Theoretical studies on related substituted indazoles have shown that while the 1H form is usually the most stable, the energy difference can be small, and in some specific cases, the 2H-tautomer can be favored. researchgate.net Understanding this tautomeric preference is essential for correctly modeling ligand-protein interactions and for interpreting experimental data, such as NMR spectra. nih.gov
Future Research Directions and Translational Perspectives
Advanced Pharmacological Profiling and In-Depth Mechanistic Investigations
Indazole derivatives are known to exhibit a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects. benthamscience.comnih.govmdpi.com A critical future direction for derivatives of 5-hydroxy-1H-indazole-3-carboxylic acid is to move beyond initial screening and conduct advanced pharmacological profiling to identify specific molecular targets and elucidate their mechanisms of action.
Many indazole-based compounds function as kinase inhibitors, and this remains a fertile area of investigation. nih.gov Future studies should focus on screening new derivatives against a wide panel of kinases to identify potent and selective inhibitors.
Key areas for investigation include:
Kinase Inhibition: Indazole derivatives have been developed as inhibitors of fibroblast growth factor receptor (FGFR), mitogen-activated protein kinase 1 (MAPK1), Aurora kinases, and Bcr-Abl. nih.govmdpi.com Advanced derivatives of this compound could be designed to target these or other kinases implicated in cancer and inflammatory diseases.
Enzyme Inhibition: Beyond kinases, indazoles can inhibit other enzymes like indoleamine-2,3-dioxygenase (IDO1), hypoxia-inducible factor-1 (HIF-1), and nitric oxide synthases (nNOS/iNOS). nih.govnih.gov In-depth enzymatic assays are needed to quantify the inhibitory potency and selectivity of new compounds.
Receptor Modulation: The indazole scaffold is present in compounds targeting serotonin (B10506) receptors and cannabinoid receptors (CB2), suggesting a role in neurological and inflammatory conditions. acs.org
Mechanistic studies will involve a combination of biochemical assays, cell-based models, and structural biology to understand how these molecules interact with their targets. For instance, a study of one indazole derivative, compound 2f, showed that it induced apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, while also increasing reactive oxygen species (ROS). rsc.org Similar detailed investigations are essential for new derivatives of this compound to understand their cellular effects.
Table 2: Pharmacological Targets of Indazole-Based Compounds
| Target Class | Specific Examples | Associated Diseases | Research Focus |
|---|---|---|---|
| Protein Kinases | FGFR, VEGFR-2, MAPK1, Aurora Kinases, Pim Kinases, Bcr-Abl, ERK1/2. nih.govnih.govnih.gov | Cancer, Inflammatory Disorders. | Design of selective and potent inhibitors; overcoming drug resistance. |
| Other Enzymes | IDO1, HIF-1, Carbonic Anhydrases, Nitric Oxide Synthase (NOS). nih.govnih.gov | Cancer, Inflammation. | Development of agents for targeted therapy and immunotherapy. |
| Receptors | Serotonin Receptors (5-HT3, 5-HT4), Cannabinoid Receptor 2 (CB2). acs.org | Neurological Disorders, Nausea, Inflammation. | Creation of selective agonists or antagonists with improved therapeutic profiles. |
| Apoptosis Pathway | Bax, Bcl-2, Caspase-3. rsc.org | Cancer. | Elucidation of pro-apoptotic mechanisms and induction of cancer cell death. |
Application of Artificial Intelligence and Machine Learning in Indazole Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of indazole-based therapeutics is no exception. mednexus.orgnih.gov These computational tools can analyze vast datasets to predict molecular properties, screen virtual libraries, and identify promising drug candidates, thereby accelerating the research and development process. premierscience.com
For this compound and its derivatives, AI and ML can be applied across the discovery pipeline:
Virtual Screening: ML models can rapidly screen massive virtual libraries of indazole derivatives against biological targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. jsr.org
Property Prediction: AI algorithms, such as graph neural networks, can predict the physicochemical and pharmacokinetic properties (e.g., absorption, distribution, metabolism, elimination) of novel indazole structures, helping to optimize drug-like characteristics early in the design phase. astrazeneca.com
De Novo Drug Design: Generative AI models can design entirely new indazole-based molecules with desired properties, exploring chemical space beyond existing libraries to find novel and potent candidates. jsr.org
Target Identification: AI can analyze biological data to identify new potential targets for indazole compounds, expanding their therapeutic applications. premierscience.com
By combining high-throughput screening data with advanced ML models like transfer learning, researchers can improve predictive performance and gain deeper insights from complex datasets, making the search for the next generation of indazole therapeutics more efficient and cost-effective. astrazeneca.com
Table 3: Role of AI/ML in the Indazole Drug Discovery Pipeline
| Discovery Phase | AI/ML Application | Description | Expected Outcome |
|---|---|---|---|
| Target Identification | Data Mining & Analysis | Analyzing genomic, proteomic, and clinical data to identify novel protein targets relevant to specific diseases. premierscience.com | Discovery of new therapeutic opportunities for indazole scaffolds. |
| Hit Identification | Virtual High-Throughput Screening | Using ML models to screen virtual libraries of indazole derivatives against a target protein's structure. premierscience.com | Rapid identification of potential "hit" compounds with high binding affinity. |
| Lead Optimization | Predictive Modeling | Applying neural networks and other algorithms to predict ADMET properties (Absorption, Distribution, Metabolism, Excretion, Toxicity). astrazeneca.com | Design of derivatives with improved drug-like properties and safety profiles. |
| Drug Repurposing | Polypharmacology Prediction | Identifying new uses for existing indazole compounds by predicting their interactions with multiple targets. mednexus.org | Faster path to clinical application by finding new indications for known drugs. |
Synergistic Approaches with Existing Therapeutic Modalities
The future of medicine increasingly involves combination therapies to enhance efficacy, overcome drug resistance, and reduce side effects. A significant translational perspective for derivatives of this compound is their use in synergistic approaches with existing treatments. doi.org
This can be achieved through:
Hybrid Molecules: Designing single molecules that incorporate the indazole scaffold with another pharmacologically active moiety. doi.org For example, creating a hybrid of an indazole and a 2-pyrone could target multiple biological pathways simultaneously, offering a more effective treatment with a single agent. This approach has the potential to address drug resistance by acting on several targets at once. doi.org
Combination Therapy: Administering an indazole derivative alongside another therapeutic agent. Many indazole compounds that inhibit protein kinases could be combined with traditional chemotherapy or other targeted therapies to achieve a more potent anti-cancer effect. For instance, a pazopanib (B1684535) hybrid, which contains an indazole core, has been developed to inhibit both histone deacetylases (HDACs) and the VEGF pathway, demonstrating a polypharmacological approach. nih.gov
The design of these synergistic strategies requires a deep understanding of disease biology to identify pathways that can be co-targeted for maximal therapeutic benefit.
Development of Indazole-Based Chemical Probes for Biological Pathway Elucidation
Beyond their direct therapeutic potential, derivatives of this compound can be developed into valuable chemical probes. These tool compounds are essential for perturbing and studying complex biological systems, helping to validate drug targets and elucidate the mechanisms of disease. doaj.org
A chemical probe must be potent, selective, and well-characterized. Future research can focus on modifying the this compound structure to create such probes. This involves:
Attaching Reporter Tags: Incorporating fluorescent dyes, biotin (B1667282) tags, or photo-affinity labels onto the indazole scaffold without disrupting its binding to the target protein.
Optimizing for Selectivity: Fine-tuning the structure to ensure the probe interacts specifically with its intended target, minimizing off-target effects that could confound experimental results.
Demonstrating Target Engagement: Using the probe in cellular or in vivo models to confirm that it binds to its target and elicits a measurable biological response.
By developing a toolkit of indazole-based chemical probes, researchers can investigate the roles of specific enzymes, receptors, and signaling pathways in health and disease, which will, in turn, accelerate the discovery of new and more effective medicines.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1H-indazole-3-carboxylic acid |
| Pazopanib |
| Axitinib (B1684631) |
| Linifanib |
| Niraparib |
| Granisetron |
| 1-methylindazole-3-carboxylic acid |
| Bax |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-hydroxy-1H-indazole-3-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization of substituted hydrazine derivatives with keto-acid precursors. For example, refluxing 3-formyl-1H-indol-2-carboxylic acid derivatives with sodium acetate in acetic acid (similar to Scheme 1 in ) may yield indazole-carboxylic acid analogs . Reaction optimization should focus on temperature control (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents to minimize side products like decarboxylated derivatives.
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and hydroxyl group presence.
- High-resolution mass spectrometry (HRMS) to verify molecular weight (C₈H₆N₂O₃, exact mass 178.0375 g/mol) .
- HPLC with UV detection (λ ~250–300 nm for indazole derivatives) to assess purity (>98% as per ) .
Q. What are the stability considerations for storing this compound?
- Methodological Answer : Store under inert gas (N₂/Ar) at −20°C in amber vials to prevent oxidation of the hydroxyl group and photodegradation. Stability studies should monitor degradation via periodic HPLC analysis, particularly under varying humidity (refer to storage protocols in for analogous carboxylic acids) .
Advanced Research Questions
Q. How does the hydroxyl group at the 5-position influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The hydroxyl group enhances hydrogen-bonding potential, which can be exploited for target binding (e.g., kinase inhibition). To study this:
- Perform docking simulations using crystallographic data from related indazole-carboxylic acid complexes (e.g., ’s X-ray structure of 5-fluoro-1H-indole-3-carboxylic acid) .
- Synthesize dehydroxylated analogs (e.g., 5-H → 5-H₂) and compare bioactivity in enzyme assays (e.g., COX-2 inhibition) .
Q. What analytical methods resolve contradictions in solubility data for this compound across studies?
- Methodological Answer : Discrepancies may arise from polymorphic forms or pH-dependent solubility. Use:
- Powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous phases.
- pH-solubility profiling (e.g., 0.1 M HCl to pH 7.4 PBS) to map ionization behavior (pKa ~3–4 for carboxylic acid group) .
- Compare with structurally similar compounds (e.g., 5-iodo-1H-indazole-3-carboxylic acid in ) to isolate substituent effects .
Q. How can researchers design SAR studies for this compound derivatives targeting selective enzyme inhibition?
- Methodological Answer :
- Step 1 : Synthesize analogs with modifications at positions 1 (N-substitution), 3 (carboxylic acid → ester/amide), and 5 (hydroxyl → methoxy/fluoro) .
- Step 2 : Screen against enzyme panels (e.g., kinases, PDEs) using fluorescence polarization or calorimetry.
- Step 3 : Correlate activity trends with computational models (e.g., QSAR or molecular dynamics) .
Q. What strategies mitigate interference from tautomeric forms during spectroscopic characterization?
- Methodological Answer :
- Use deuterated solvents (DMSO-d₆ or CDCl₃) in NMR to stabilize tautomers.
- Perform variable-temperature NMR to observe dynamic equilibria between enol and keto forms.
- Cross-reference with IR spectroscopy (O-H stretch ~3200 cm⁻¹ for enol form) .
Data Interpretation & Experimental Design
Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- In vitro : Confirm target engagement using cellular thermal shift assays (CETSA) .
- In vivo : Adjust pharmacokinetic parameters (e.g., administer with solubilizing agents like PEG-400) to improve bioavailability .
- Compare metabolite profiles (LC-MS/MS) to identify active/inactive derivatives .
Q. What computational tools predict the metabolic fate of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
